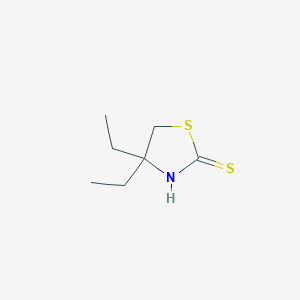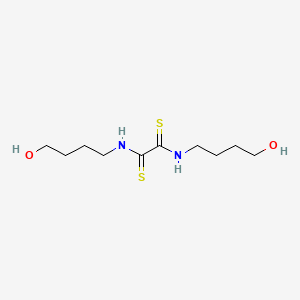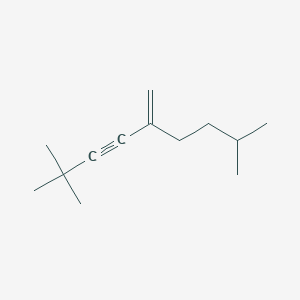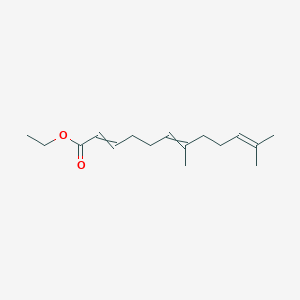
4,4-Diethyl-1,3-thiazolidine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Diethyl-1,3-thiazolidine-2-thione is a heterocyclic compound characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is notable for its diverse applications in organic synthesis and medicinal chemistry due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethyl-1,3-thiazolidine-2-thione typically involves the reaction of diethylamine with carbon disulfide, followed by cyclization with ethylene oxide. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
- Diethylamine reacts with carbon disulfide to form diethylammonium dithiocarbamate.
- The intermediate then undergoes cyclization with ethylene oxide to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and solvents is carefully controlled to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4-Diethyl-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiazolidine.
Substitution: The thione group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine.
Substitution: Various substituted thiazolidine derivatives.
Applications De Recherche Scientifique
4,4-Diethyl-1,3-thiazolidine-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It shows promise in the development of new pharmaceuticals due to its bioactive properties.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,4-Diethyl-1,3-thiazolidine-2-thione involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid . This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions within the enzyme’s active site.
Comparaison Avec Des Composés Similaires
Thiazolidine-2-thione: Shares the thiazolidine core but lacks the diethyl substitution.
Thiazolidinedione: Contains a similar ring structure but with a dione functionality instead of a thione.
Uniqueness: 4,4-Diethyl-1,3-thiazolidine-2-thione is unique due to its diethyl substitution, which enhances its lipophilicity and potentially its bioavailability. This structural modification can lead to different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Propriétés
Numéro CAS |
143469-47-0 |
|---|---|
Formule moléculaire |
C7H13NS2 |
Poids moléculaire |
175.3 g/mol |
Nom IUPAC |
4,4-diethyl-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C7H13NS2/c1-3-7(4-2)5-10-6(9)8-7/h3-5H2,1-2H3,(H,8,9) |
Clé InChI |
UNXXHSGIUDIIFP-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CSC(=S)N1)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-1-(2-methylphenyl)-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15162053.png)
![(2R)-2-[(6R)-1,8-diazaspiro[5.5]undecan-1-yl]-2-phenylethanol](/img/structure/B15162068.png)


![Methyl {[2-(3,5-difluorophenyl)acetamido]methoxy}acetate](/img/structure/B15162111.png)

![[1-(3-Oxobutanoyl)-1H-indol-3-yl]acetic acid](/img/structure/B15162114.png)
![N~1~,N~1~,N~2~,N~2~-Tetrakis[(2-ethenylphenyl)methyl]ethane-1,2-diamine](/img/structure/B15162122.png)
![(1S)-6-Oxabicyclo[3.1.0]hex-2-ene](/img/structure/B15162131.png)

![4-[(1R)-2-Amino-1-hydroxyethyl]-5-nitrobenzene-1,2-diol](/img/structure/B15162137.png)
![1-Propanone, 1-[6-[(trimethylsilyl)methyl]bicyclo[4.2.0]oct-7-yl]-](/img/structure/B15162143.png)

![1-[(Diethoxyphosphoryl)oxy]pyridin-1-ium chloride](/img/structure/B15162154.png)
